azepan-1-yl[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone
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Overview
Description
1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .
Preparation Methods
The synthesis of 1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalytic amount of piperidine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents used in these reactions include piperidine, ethanol, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Potential therapeutic agent for treating diseases like cancer and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells . The exact mechanism involves binding to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 6-(4-CHLOROPHENYL)-3-(1-PHENOXYETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- N-(6-CHLOROBENZO[D]THIAZOL-2-YL)-2-(4-(3-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL)PHENOXY)ACETAMIDE What sets 1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE apart is its unique combination of structural features and pharmacological activities, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C23H24ClN5OS |
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Molecular Weight |
454.0 g/mol |
IUPAC Name |
azepan-1-yl-[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone |
InChI |
InChI=1S/C23H24ClN5OS/c24-18-12-10-16(11-13-18)19-20(22(30)28-14-6-1-2-7-15-28)31-23-26-25-21(29(23)27-19)17-8-4-3-5-9-17/h3-5,8-13,19-20,27H,1-2,6-7,14-15H2 |
InChI Key |
IHUMYSMRVYUZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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